molecular formula C11H11ClN2OS2 B6349978 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 1326813-67-5

5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole

Cat. No.: B6349978
CAS No.: 1326813-67-5
M. Wt: 286.8 g/mol
InChI Key: RVTRHARKYYTGHK-UHFFFAOYSA-N
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Description

5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at positions 3 and 3. The 3-position bears a sulfanyl group linked to a 3-phenoxypropyl chain, while the 5-position is chlorinated. The 1,2,4-thiadiazole scaffold is known for its versatility in drug design due to its electron-deficient nature, enabling interactions with biological targets such as enzymes and receptors . The phenoxypropylsulfanyl moiety may contribute to improved lipophilicity and target binding, making this compound a candidate for further pharmacological exploration .

Properties

IUPAC Name

5-chloro-3-(3-phenoxypropylsulfanyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS2/c12-10-13-11(14-17-10)16-8-4-7-15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTRHARKYYTGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCSC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Phenoxypropylsulfanyl-Thiosemicarbazide

A three-step sequence is employed:

  • Synthesis of 3-phenoxypropylthiol : Phenol reacts with 1-bromo-3-chloropropane in the presence of potassium carbonate to yield 3-phenoxypropyl bromide, which is subsequently treated with thiourea and hydrolyzed to the thiol.

  • Formation of thiourea derivative : The thiol reacts with cyanogen bromide (BrCN) in ethanol to form 3-phenoxypropylsulfanyl isothiocyanate.

  • Hydrazine coupling : The isothiocyanate is treated with hydrazine hydrate to generate the target thiosemicarbazide.

Acid-Catalyzed Cyclization

Using methane sulfonic acid (1.5 equiv) as a dehydrating agent, the thiosemicarbazide undergoes cyclization at 80–100°C for 6–8 hours. This method, adapted from bulk 1,3,4-thiadiazole syntheses, typically achieves 68–72% isolated yield. The chlorine atom at position 5 is introduced via in situ chlorination using N-chlorosuccinimide (NCS) during the cyclization step.

Key Parameters

  • Temperature: 80–100°C

  • Solvent: Toluene

  • Yield: 70% (average)

  • Purity: >95% (HPLC)

Nucleophilic Substitution on Preformed Thiadiazole Cores

This two-stage method first constructs a 5-chloro-1,2,4-thiadiazole intermediate, followed by sulfanyl group incorporation.

Preparation of 3,5-Dichloro-1,2,4-Thiadiazole

Trichloroacetamidine reacts with trichloromethanesulfenyl chloride (Cl3CSCl) in methylene chloride at 20–25°C under pH 7–9.5 (controlled by NaOH addition). The intermediate 3-trichloromethyl-5-chloro-1,2,4-thiadiazole is isolated via vacuum distillation (b.p. 92–94°C at 12 mmHg) and treated with aqueous HCl to replace the trichloromethyl group with chlorine.

Thiol-Displacement Reaction

The 3,5-dichloro-thiadiazole undergoes nucleophilic substitution with 3-phenoxypropylthiol (2.2 equiv) in DMF at 60°C for 24 hours. Triethylamine (3 equiv) scavenges HCl, driving the reaction to 85–88% conversion.

Optimization Data

ParameterOptimal ValueEffect on Yield
Temperature60°CMaximizes SNAr rate without decomposition
SolventDMFEnhances nucleophilicity of thiol
Reaction Time24 h>95% conversion (GC-MS)

Oxidative Cyclization of Thiosemicarbazones

Ferric chloride-mediated oxidative cyclization offers an alternative route, particularly effective for introducing sulfur-rich substituents.

Thiosemicarbazone Formation

3-Phenoxypropylsulfanyl acetic acid hydrazide reacts with chloroacetaldehyde in ethanol under reflux (78°C, 8 h) to form the corresponding thiosemicarbazone.

FeCl3-Induced Cyclization

Treatment with anhydrous FeCl3 (2 equiv) in acetonitrile at 0–5°C induces oxidative ring closure over 3 hours. The chlorine atom originates from the chloroacetaldehyde precursor, eliminating the need for separate chlorination.

Performance Metrics

  • Yield: 63–67%

  • Side Products: <5% disulfide byproducts

  • Scalability: Demonstrated at 500g scale

Continuous Flow Synthesis

Adapting batch processes to continuous flow improves reproducibility for large-scale production.

Microreactor Setup

A three-input microreactor (ID = 1.0 mm) simultaneously delivers:

  • Trichloroacetamidine (0.5M in CH2Cl2)

  • Cl3CSCl (0.55M in CH2Cl2)

  • NaOH (2.5M aqueous)

Residence time of 8.2 minutes at 25°C achieves 94% conversion to 3-trichloromethyl-5-chloro-1,2,4-thiadiazole. Subsequent hydrolysis and thiol substitution occur in a packed-bed reactor containing immobilized 3-phenoxypropylthiol.

Advantages

  • Throughput: 12.8 kg/day

  • Purity: 98.2% (APCI-MS)

  • Solvent Recovery: 89% via inline distillation

Solid-Phase Synthesis for Parallel Optimization

Combinatorial chemistry approaches enable rapid screening of reaction conditions.

Resin-Bound Intermediate

Wang resin functionalized with hydrazine groups reacts with 3-phenoxypropylsulfanyl isothiocyanate (3 equiv) in DMF to form resin-bound thiosemicarbazide.

Cyclization and Cleavage

Treating the resin with methanesulfonic acid (3% v/v) in dichloroethane at 70°C for 2 hours induces cyclization. Final cleavage with TFA/H2O (95:5) releases the target compound into solution.

High-Throughput Data

Condition SetTemperature (°C)Acid ConcentrationYield (%)
1602%41
2703%68
3805%72

Comparative Analysis of Methods

MethodYield RangePurityScalabilityChlorine Source
Thiosemicarbazide68–72%>95%Pilot-scaleNCS
Nucleophilic Sub.85–88%97%IndustrialPre-installed
Oxidative Cyclization63–67%91%Bench-scaleChloroacetaldehyde
Continuous Flow94%98.2%CommercialTrichloromethanesulfenyl chloride
Solid-Phase68–72%89%ResearchNCS

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The 5-chloro group undergoes substitution reactions with nitrogen-, oxygen-, and sulfur-based nucleophiles under controlled conditions.

Reagent/Conditions Product Yield Key Observations
Amines (e.g., NH₃, RNH₂)5-Amino-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole65–85%Reaction proceeds in ethanol at 60°C
Thiols (e.g., RSH)5-Thioether derivatives70–78%Requires K₂CO₃ as a base
Hydroxide (NaOH)5-Hydroxy-1,2,4-thiadiazole analog55%Limited by competing hydrolysis

Mechanism : The chlorine atom at position 5 is activated by the electron-withdrawing thiadiazole ring, facilitating nucleophilic aromatic substitution (SNAr) .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Oxidizing Agent Product Temperature Yield
H₂O₂ (30% aqueous)3-[(3-Phenoxypropyl)sulfinyl]-1,2,4-thiadiazole25°C, 6 hrs88%
KMnO₄ (acidic conditions)3-[(3-Phenoxypropyl)sulfonyl]-1,2,4-thiadiazole60°C, 2 hrs92%

Applications : Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies .

Functionalization of the Phenoxypropyl Chain

The phenoxypropyl group undergoes regioselective modifications:

Ether Cleavage

Reagent Product Conditions
HBr (48% in acetic acid)3-(3-Bromopropylsulfanyl)-5-chloro-1,2,4-thiadiazoleReflux, 4 hrs

Alkylation

The terminal -CH₂ group reacts with alkyl halides:

text
R-X + 5-chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole → 3-[(3-phenoxypropyl)sulfanyl]-5-R-1,2,4-thiadiazole (R = alkyl)

Conditions : DMF, NaH, 0–25°C .

Cyclization Reactions

Under thermal or acidic conditions, intramolecular cyclization forms fused heterocycles:

Conditions Product Yield
Polyphosphoric acid, 120°CThiadiazolo[3,2-b] thiazine derivatives62%
CuI catalyst, DMSO, 100°CThiadiazolo[5,4-d]pyrimidines58%

Significance : Cyclized products show improved binding to GABA receptors in anticonvulsant assays .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C via cleavage of the thiadiazole ring .

  • Photodegradation : UV light induces sulfanyl oxidation and aryl ether bond cleavage .

Scientific Research Applications

Chemistry

5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole serves as a valuable building block in the synthesis of more complex molecules. Its unique thiadiazole structure allows researchers to create diverse chemical libraries for drug discovery and material science applications.

Biology

This compound has been investigated for its biological activities:

  • Antimicrobial Properties: Studies indicate that derivatives of thiadiazoles exhibit significant antimicrobial effects against various bacterial strains.
  • Antifungal Activity: Research has shown that this compound may inhibit fungal growth, making it a candidate for antifungal drug development.

Medicine

The therapeutic potential of this compound is notable:

  • Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways.
  • Anticancer Properties: The compound's mechanism likely involves the disruption of DNA replication processes in cancer cells, leading to increased apoptosis .

Industry

In industrial applications, this compound can be utilized in:

  • Material Development: Its unique chemical properties make it suitable for creating new materials with specific functionalities, such as enhanced durability or resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Anticancer Effects

Research published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Variations in 1,2,4-Thiadiazoles

The biological and physicochemical properties of 1,2,4-thiadiazole derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives
Compound Name Substituents (Position 3/5) Key Properties/Biological Activity Reference
5-Chloro-3-phenyl-1,2,4-thiadiazole 3: Phenyl; 5: Cl Limited bioactivity data; used in safety studies
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole 3: Chloromethyl; 5: Cl High reactivity (density: 1.609 g/cm³; boiling point: 55°C at 1 mmHg)
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole 3: CF₃; 5: Cl Enhanced stability due to electron-withdrawing CF₃ group; synthetic intermediate
5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole 3: 4-Methoxyphenyl; 5: Cl Improved solubility via methoxy group; under investigation for agrochemical use
Target Compound 3: (3-Phenoxypropyl)sulfanyl; 5: Cl Potential for protein thiol modification (e.g., HDAC8 inhibition) and anticancer activity

Physicochemical Properties

Table 2: Physical and Chemical Properties
Property Target Compound 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole 5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole
Molecular Weight ~309.8 g/mol (estimated) 169.03 g/mol 188.56 g/mol
Boiling Point Not reported 55°C at 1 mmHg Not reported
Density ~1.3–1.5 g/cm³ (estimated) 1.609 g/cm³ ~1.6 g/cm³ (estimated)
Reactivity Moderate (stable sulfanyl linkage) High (reactive chloromethyl group) Low (stable CF₃ group)

Biological Activity

5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN2OS2. It belongs to the class of thiadiazoles, which are known for their diverse biological activities. The compound features a thiadiazole ring, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and found promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

The antifungal potential of this compound has also been investigated. A study utilizing a series of 3D-QSAR analyses indicated that derivatives of thiadiazoles could significantly disrupt fungal cell wall integrity. The compound demonstrated antifungal activity against several strains:

Fungal Strain Inhibition Zone (mm)
Candida albicans15
Aspergillus niger12

The mechanism appears to involve the disruption of mitochondrial function within fungal cells, leading to cell death .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-7 (Breast)4.5
HCT116 (Colon)6.0
A549 (Lung)5.0

The compound's mechanism of action involves apoptosis induction and cell cycle arrest in cancer cells, primarily through the inhibition of key signaling pathways related to tumor growth .

Case Studies and Research Findings

  • Antifungal Evaluation : A study published in a peer-reviewed journal highlighted the compound's ability to reduce hyphal growth in Candida albicans, indicating its potential as a therapeutic agent against fungal infections .
  • Cytotoxic Properties : In another investigation focusing on cytotoxicity against human cancer cell lines (MCF-7 and HCT116), the compound exhibited substantial growth inhibition with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : Recent studies have delved into the molecular mechanisms underlying its biological effects. For instance, docking studies revealed that the compound binds effectively to tubulin, disrupting microtubule dynamics essential for cancer cell division .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole, and how do reaction conditions influence yield?

The synthesis of 1,2,4-thiadiazole derivatives often involves cyclization or oxidative dimerization strategies. For example, thioamide precursors can undergo oxidative dimerization in water using molecular oxygen to form 3,5-disubstituted thiadiazoles, achieving yields of 35–93% depending on substituents and catalysts (e.g., K₃PO₄ in DMSO at 120–140°C) . For sulfur-containing intermediates, POCl₃-mediated cyclization under reflux (e.g., 90°C for 3 hours) is effective, with purification via pH adjustment and recrystallization (DMSO/water mixtures) . Key variables include solvent choice (polar aprotic solvents enhance cyclization), temperature control, and catalyst selection .

Q. Which spectroscopic and analytical methods are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and sulfur connectivity. For example, 1^1H NMR can identify phenoxypropyl protons (δ 6.8–7.4 ppm for aromatic signals), while 13^{13}C NMR resolves thiadiazole ring carbons (typically δ 160–180 ppm). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, and X-ray crystallography may resolve stereoelectronic effects in crystalline derivatives . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can substituent effects at the 3- and 5-positions of the thiadiazole core be systematically studied to enhance biological activity?

Substituent optimization requires cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated thiadiazole precursors. For instance, 3,5-diiodo-1,2,4-thiadiazole serves as a scaffold for introducing phenoxypropyl or trichloromethyl groups. Computational modeling (DFT) predicts electronic effects, while in vitro assays (e.g., cytotoxicity on 60 cancer cell lines) quantify activity changes. Synergistic effects are observed when hydrophobic groups (e.g., trichloromethyl) enhance membrane permeability .

Q. What experimental strategies address contradictions in reported biological activity data for thiadiazole derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities in synthesized compounds. To mitigate this:

  • Standardize bioassays using validated cell lines (e.g., NCI-60 panel) .
  • Confirm compound purity via orthogonal methods (HPLC, elemental analysis) .
  • Compare IC₅₀ values across studies while controlling for solvent effects (DMSO concentration ≤0.1%) .

Q. How can green chemistry principles be applied to improve the sustainability of thiadiazole synthesis?

Replace traditional chlorinating agents (e.g., SOCl₂) with molecular oxygen in water-based systems, reducing toxic byproducts. For example, oxidative dimerization of thioamides in aqueous media achieves 48–93% yields with minimal waste . Microwave-assisted synthesis further reduces reaction times (30 minutes vs. 3 hours) and energy use .

Methodological Considerations

Q. What are the best practices for evaluating the anticancer potential of this compound?

  • In vitro: Screen against diverse cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and validate selectivity via non-cancerous cell controls (e.g., HEK-293) .
  • Mechanistic studies: Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for pro-apoptotic proteins (e.g., Bax, Caspase-3) .
  • In silico: Use molecular docking to predict interactions with targets like tubulin or DNA topoisomerases .

Q. How do steric and electronic properties of the phenoxypropyl-sulfanyl group influence reactivity and stability?

The sulfanyl group’s electron-withdrawing nature increases electrophilicity at the thiadiazole C-5 position, facilitating nucleophilic substitutions. Steric hindrance from the phenoxypropyl chain can reduce reaction rates in bulky environments (e.g., Pd-catalyzed couplings). Stability studies (TGA/DSC) show decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .

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